molecular formula C28H37FO7 B7760339 PUMICE STONE

PUMICE STONE

Cat. No.: B7760339
M. Wt: 504.6 g/mol
InChI Key: CIWBQSYVNNPZIQ-UHFFFAOYSA-N
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Description

Pumice stone is a highly porous, froth-like volcanic glass formed during explosive volcanic eruptions. It is characterized by its lightweight and abrasive properties, making it useful in various industrial and domestic applications. This compound is primarily composed of silicon dioxide and aluminum oxide, with trace amounts of other oxides and minerals such as feldspar, augite, hornblende, and zircon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pumice stone is naturally formed during volcanic eruptions when gas-saturated liquid magma is rapidly ejected and cooled. The rapid cooling and depressurization cause the formation of bubbles within the magma, which solidify into a frothy glass matrix .

Industrial Production Methods: Industrial production of this compound involves quarrying from volcanic deposits. The stone is then crushed, ground, and sieved to obtain the desired particle size for various applications. In some cases, this compound is further processed to enhance its properties, such as by alkali activation for use in geopolymers .

Chemical Reactions Analysis

Types of Reactions: Pumice stone primarily undergoes physical rather than chemical reactions due to its inert nature. it can participate in adsorption and ion-exchange reactions due to its high porosity and surface area .

Common Reagents and Conditions: this compound is often used in combination with other materials, such as silica fume, to enhance its properties in geopolymers. Alkali activation using sodium hydroxide and sodium silicate is a common method to improve its mechanical strength .

Major Products Formed: The major products formed from reactions involving this compound include lightweight concrete, blended cement, and geopolymers. These products benefit from the stone’s low density, thermal insulation, and acoustic properties .

Mechanism of Action

The mechanism by which pumice stone exerts its effects is primarily physical. Its high porosity and surface area allow it to adsorb and trap particles, making it effective in filtration and adsorption processes. In dermatology, the abrasive nature of this compound helps in exfoliating dead skin cells .

Comparison with Similar Compounds

Pumice stone is often compared with other vesicular volcanic rocks such as scoria and pumicite:

    Scoria: Similar to pumice but denser, with larger vesicles and thicker vesicle walls.

    Pumicite: A finer-grained variety of pumice with particles less than 4 mm in size.

This compound’s unique combination of lightweight, high porosity, and abrasive properties make it distinct from these similar compounds.

Properties

IUPAC Name

[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSYVNNPZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859918
Record name 9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Light grey odorless solid; [Sigma-Aldrich MSDS]
Record name Pumice
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pumice
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CAS No.

1332-09-8, 5593-20-4
Record name Pumice
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate)
Source European Chemicals Agency (ECHA)
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Record name Pumice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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